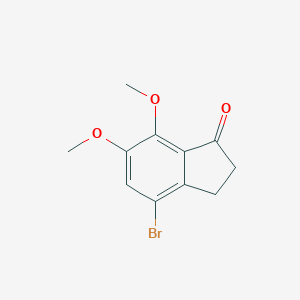

o-カルボラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

DMT-dG(ib) Phosphoramidite is widely used in the synthesis of DNA oligonucleotides, which are essential tools in various fields:

作用機序

DMT-dG(ib) Phosphoramidite functions by incorporating into the growing DNA chain during oligonucleotide synthesis. The isobutyryl group protects the guanine base, preventing unwanted side reactions. The DMT group protects the 5’-hydroxyl group, allowing for selective deprotection and coupling during synthesis . The phosphoramidite group facilitates the formation of phosphite triesters, which are subsequently oxidized to stable phosphate triesters .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Carborynes are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science and organometallic/coordination chemistry . This approach provides a selective way for the rapid incorporation of carborane moieties into small molecules for application in boron neutron capture therapy .

生化学分析

Biochemical Properties

The biochemical properties of o-Carborane are unique due to its three-dimensional structure. It can be generated in situ from various precursors . The experimental data demonstrate that there is a correspondence between the reactions of carborynes and those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion .

Molecular Mechanism

The molecular mechanism of action of o-Carborane is complex and involves a variety of interactions at the molecular level. For instance, it undergoes regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions, which has not been observed for benzyne .

Metabolic Pathways

o-Carborane is involved in unique metabolic pathways due to its three-dimensional structure. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

準備方法

The synthesis of DMT-dG(ib) Phosphoramidite involves several steps:

Protection of the Guanine Base: The exocyclic amine function of guanine is protected using an isobutyryl group.

Dimethoxytritylation: The 5’-hydroxyl group of the nucleoside is protected with a 4,4’-dimethoxytrityl (DMT) group.

Industrial production methods typically involve automated synthesizers that carry out these steps in a repetitive cycle of de-blocking, coupling, capping, and oxidation .

化学反応の分析

DMT-dG(ib) Phosphoramidite undergoes several types of reactions:

Deprotection: The DMT group is removed using acidic conditions, typically with trichloroacetic acid in dichloromethane.

Cleavage and Deprotection: The final oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonia solution.

Common reagents include iodine, trichloroacetic acid, and concentrated ammonia solution. The major products formed are the desired oligonucleotides with high purity and yield .

類似化合物との比較

DMT-dG(ib) Phosphoramidite is unique due to its specific protecting groups and high coupling efficiency. Similar compounds include:

DMT-dA(bz) Phosphoramidite: Uses a benzoyl group to protect the adenine base.

DMT-dC(bz) Phosphoramidite: Uses a benzoyl group to protect the cytosine base.

DMT-dG(dmf) Phosphoramidite: Uses a dimethylformamidine group to protect the guanine base, offering rapid synthesis and high yield.

Each of these compounds has unique properties that make them suitable for specific applications in DNA synthesis.

特性

| { "Design of the Synthesis Pathway": "o-Carborane can be synthesized by a multi-step process involving several reactions.", "Starting Materials": [ "1,2-dicarba-closo-dodecaborane", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium borohydride", "Acetic acid", "Methanol" ], "Reaction": [ "1. Bromination of 1,2-dicarba-closo-dodecaborane using bromine in the presence of sulfuric acid to obtain 1,2-dicarba-closo-dodecaborane-1,2-dibromide", "2. Treatment of 1,2-dicarba-closo-dodecaborane-1,2-dibromide with sodium hydroxide to obtain 1,2-dicarba-closo-dodecaborane-1-bromide", "3. Reduction of 1,2-dicarba-closo-dodecaborane-1-bromide with sodium borohydride in the presence of acetic acid to obtain o-carborane", "4. Purification of o-carborane by recrystallization from methanol" ] } | |

CAS番号 |

16872-09-6 |

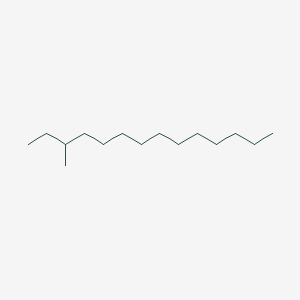

分子式 |

C2H2B10 |

分子量 |

134.2 g/mol |

IUPAC名 |

1,2,3,4,5,6,7,8,9,10-decaboracyclododeca-1,3,5,7,9,11-hexaene |

InChI |

InChI=1S/C2H2B10/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H |

InChIキー |

GJLPUBMCTFOXHD-UHFFFAOYSA-N |

異性体SMILES |

B1=BB=BB=B/C=C\B=BB=B1 |

SMILES |

B1=BB=BB=BC=CB=BB=B1 |

正規SMILES |

B1=BB=BB=BC=CB=BB=B1 |

その他のCAS番号 |

16872-09-6 |

物理的記述 |

White powder, insoluble in water; [MSDSonline] |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。